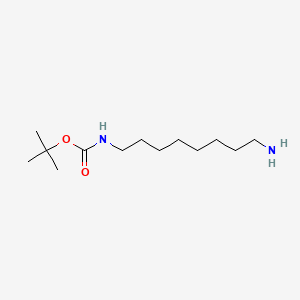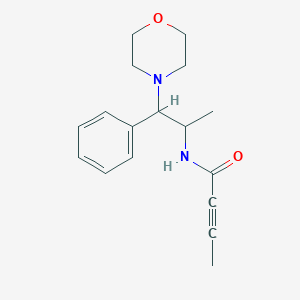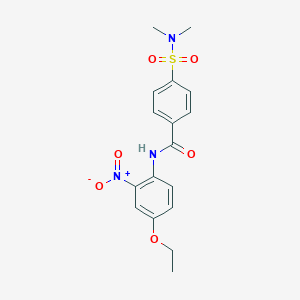![molecular formula C18H12F3N3OS B2937806 N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 920436-50-6](/img/structure/B2937806.png)
N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a promising drug candidate as it exhibits potent pharmacological activities against a range of diseases.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide involves the inhibition of various enzymes and receptors in the body. It inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound also interacts with the gamma-aminobutyric acid (GABA) receptor, which is responsible for the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide are diverse and complex. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. This compound also exhibits anti-inflammatory properties and reduces the production of pro-inflammatory cytokines in the body. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide in lab experiments include its potent pharmacological activities and diverse applications in various fields. However, the limitations of this compound include its high cost and limited availability, which can hinder its widespread use in research studies.
将来の方向性
There are several future directions for the research and development of N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide. One potential direction is to investigate its potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another direction is to explore its potential as a therapeutic agent for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound can increase its accessibility and utilization in research studies.
Conclusion:
N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a promising chemical compound that exhibits potent pharmacological activities and diverse applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of novel therapeutic agents for a range of diseases.
合成法
The synthesis of N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide involves a multi-step process that includes the reaction of 2,4-difluoroaniline and 4-fluorobenzaldehyde to form 2-[6-(4-fluorophenyl)pyridazin-3-yl]aniline. This intermediate is then reacted with chloroacetic acid and thioacetic acid to obtain the desired compound.
科学的研究の応用
Research studies have shown that N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide has potential applications in various fields. It exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also shown promising results in the treatment of Alzheimer's disease, as it inhibits the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3OS/c19-12-3-1-11(2-4-12)15-7-8-18(24-23-15)26-10-17(25)22-16-6-5-13(20)9-14(16)21/h1-9H,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSMGAULUZRCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide](/img/structure/B2937727.png)


![8-butyl-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937732.png)

![(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B2937734.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2937735.png)
![N-[1-(1H-indol-3-ylacetyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2937736.png)
![1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]-4-methylpyridin-2-one](/img/structure/B2937737.png)



![[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B2937744.png)
![N-[3-(N-methylmethanesulfonamido)propyl]-2-{[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}acetamide](/img/structure/B2937745.png)